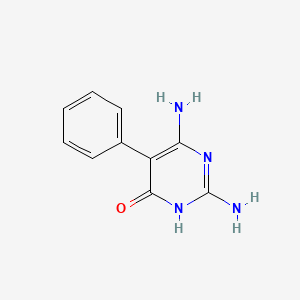
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is an organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a dimethylphenyl group and a tetrahydro-5,8-methano structure, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde, followed by cyclization to form the desired cinnoline structure . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar compounds to 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline include other cinnoline derivatives and compounds with similar structural features. Some examples are:
2,3-Dimethylphenyl isocyanate: This compound has a similar dimethylphenyl group but differs in its functional group and overall structure.
Medetomidine: An imidazole derivative with a similar dimethylphenyl group, used as a sedative and analgesic.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918875-04-4 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C17H18N2/c1-10-4-3-5-14(11(10)2)16-9-15-12-6-7-13(8-12)17(15)19-18-16/h3-5,9,12-13H,6-8H2,1-2H3 |
Clave InChI |
QFMQKZUEQWPTHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=NN=C3C4CCC(C4)C3=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
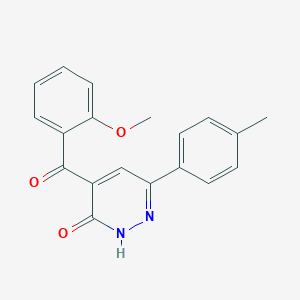

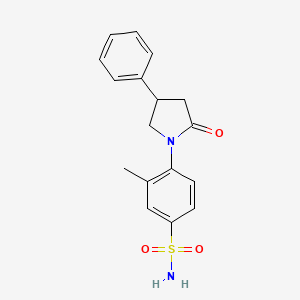
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
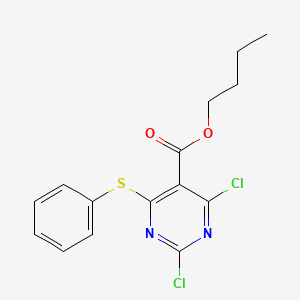

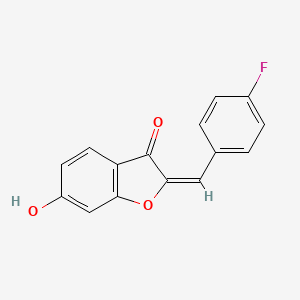
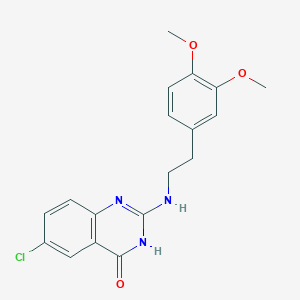

![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
